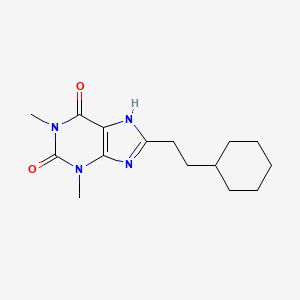
Theophylline, 8-(2-cyclohexylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-(2-cyclohexylethyl) is a chemical compound belonging to the class of xanthines, which are derivatives of purine bases. It is structurally similar to caffeine and theobromine, and is known for its pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Theophylline, 8-(2-cyclohexylethyl) can be synthesized through several synthetic routes. One common method involves the reaction of theophylline with 2-cyclohexylethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) and is carried out in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of theophylline, 8-(2-cyclohexylethyl) may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Theophylline, 8-(2-cyclohexylethyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of theophylline, 8-(2-cyclohexylethyl) can lead to the formation of derivatives with increased oxygen content.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Theophylline, 8-(2-cyclohexylethyl) has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying xanthine chemistry.
Biology: The compound is utilized in biological studies to understand the mechanisms of xanthine oxidase and other enzymes.
Medicine: Theophylline, 8-(2-cyclohexylethyl) is investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: It is used in the pharmaceutical industry for the development of new drugs and as a standard in analytical methods.
Mecanismo De Acción
Theophylline, 8-(2-cyclohexylethyl) exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. The compound also antagonizes adenosine receptors, contributing to its therapeutic properties.
Molecular Targets and Pathways Involved:
Phosphodiesterase Inhibition: Inhibition of phosphodiesterase enzymes increases cAMP levels.
Adenosine Receptor Antagonism: Blocking adenosine receptors leads to bronchodilation and anti-inflammatory effects.
Comparación Con Compuestos Similares
Caffeine
Theobromine
Paraxanthine
Urate
Propiedades
Número CAS |
5426-90-4 |
|---|---|
Fórmula molecular |
C15H22N4O2 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
8-(2-cyclohexylethyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O2/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,16,17) |
Clave InChI |
VKORYKNVGDXUOK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)




![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)





